molecular formula C12H14O6 B8708932 3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid

Cat. No.: B8708932
M. Wt: 254.24 g/mol
InChI Key: HPWVUFYLAHNXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-3-(3,4,5-trimethoxyphenyl)propionic acid is a useful research compound. Its molecular formula is C12H14O6 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

3-oxo-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C12H14O6/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

HPWVUFYLAHNXQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 ml of 2M solution of n-butyllithium in cyclohexane was added dropwise over 10 minutes to a stirred solution of 5.08 g (20 mmol) of bis(trimethylsilyl)malonate in 40 ml of anhydrous ether under nitrogen atmosphere at −60° C. The mixture was then allowed to warm to 0° C. and the solution of 2.3 g (10 mmol) of 3,4,5-trimethoxybenzoyl chloride in 20 ml of anhydrous ethyl ether was added in one portion. The resulting mixture was stirred for 10 min. at 0° C. then shaken with 100 ml of 5% aqueous sodium bicarbonate for 5 minutes. The aqueous phase was acidified to pH=˜1 with cold 4N sulfuric acid and extracted with ethyl ether (3×100 ml). The combined extracts were dried over anhydrous magnesium sulfate, filtered off and evaporated to dryness to give the title compound as a creamy crystals (1.82 g, 71.6%); 1H NMR (CDCl3) δ 3.8-3.92 (m, 9H, OMe); 4.03 (s, 1.8 H, CH2); 5.62 (s, 0.2 H, CH enol); 7.2 (s, 2H, CH aromatic).
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
5.08 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
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2.3 g
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reactant
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Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Four
Yield
71.6%

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